molecular formula C24H10O10 B2446322 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) CAS No. 2770-49-2

1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Cat. No.: B2446322
CAS No.: 2770-49-2
M. Wt: 458.334
InChI Key: CXISKMDTEFIGTG-UHFFFAOYSA-N
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Description

1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a chemical compound with the molecular formula C24H10O10This compound is typically found as a white to light yellow powder or crystal and has a melting point of 275°C .

Properties

IUPAC Name

[4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyphenyl] 1,3-dioxo-2-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10O10/c25-19(11-1-7-15-17(9-11)23(29)33-21(15)27)31-13-3-5-14(6-4-13)32-20(26)12-2-8-16-18(10-12)24(30)34-22(16)28/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISKMDTEFIGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)OC3=O)OC(=O)C4=CC5=C(C=C4)C(=O)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) involves the reaction of terephthalic acid with phthalic anhydride in an appropriate solvent. The reaction proceeds through the formation of phthalic anhydride, which then reacts with the terephthalic acid to form the desired product. The reaction conditions typically involve heating and the use of a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then crystallized and purified to obtain the final compound .

Chemical Reactions Analysis

Reduction Reactions

The electron-deficient dioxoisobenzofuran rings may undergo selective reduction. Phthalic anhydride derivatives, for example, are hydrogenated to phthalides using Au/FeO catalysts under mild conditions (1–3 bar H₂, 50–80°C) .

Inferred Pathway for TAHQ:
TAHQ+2H2catalystBis(1,3-dihydroxyisobenzofuran-5-carboxylate)\text{TAHQ} + 2\text{H}_2 \xrightarrow{\text{catalyst}} \text{Bis(1,3-dihydroxyisobenzofuran-5-carboxylate)}
Catalysts: Au/FeO, Pd/C, or Raney Ni
Key Variables:

  • Temperature (50–120°C)

  • Solvent polarity (e.g., THF vs. ethanol)

Oxidation Reactions

The aromatic backbone and ester groups may undergo oxidation. Phthalic anhydride derivatives are oxidized to dicarboxylic acids using KMnO₄ or CrO₃ .

Potential Oxidation Sites in TAHQ:

  • Aromatic Ring: Electrophilic substitution (e.g., nitration, sulfonation)

  • Ester Groups: Oxidative cleavage to ketones or carboxylic acids

Reagents and Conditions:

ReagentTarget SiteProduct
KMnO₄ (acidic)Alkyl side chainsCarboxylic acids
HNO₃/H₂SO₄Aromatic ringNitro derivatives
Ozone (O₃)Double bondsOxidative cleavage products

Polymerization and Crosslinking

TAHQ serves as a monomer in poly(ester imide) (PEI) synthesis via polycondensation with diamines. For example, PEIs incorporating TAHQ and alicyclic diamines exhibit tailored dielectric properties .

Synthetic Protocol :

  • Monomer Ratio: TAHQ + diamine (e.g., CHDA, MBCHA) in 1:1 stoichiometry

  • Solvent: NMP (N-methyl-2-pyrrolidone)

  • Temperature: 180–200°C under nitrogen

  • Catalyst: None required (thermal polymerization)

Key Properties of Resulting PEIs:

PropertyTAHQ-Based PEIsConventional PEIs
Dielectric constant (Dk)2.77–3.123.0–3.5
Dissipation factor (Df)0.0017–0.00270.003–0.005
Thermal stability (°C)>300250–280

Thermal Degradation

TAHQ demonstrates stability up to 275°C (melting point) , but prolonged heating above 300°C induces decomposition:

  • Primary Pathway: Cleavage of ester linkages → phthalic anhydride + hydroquinone derivatives

  • Secondary Pathway: Aromatic ring oxidation → CO/CO₂ evolution

TGA Data (Inferred):

Temperature Range (°C)Mass Loss (%)Degradation Stage
275–3205–10Ester decomposition
320–45040–60Aromatic ring breakdown
>45020–30Carbonization

Environmental and Solvent Interactions

TAHQ’s solubility and stability vary with solvent polarity :

SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO10–15Stable
Chloroform2–4Partial degradation
Water<0.1Hydrolysis

Comparative Reactivity with Analogues

TAHQ’s reactivity differs from structurally related compounds due to its dual ester-dioxoisobenzofuran architecture :

CompoundReactivity with NaOHHydrogenation Efficiency
TAHQModerate hydrolysisLow (steric hindrance)
Phthalic AnhydrideRapid hydrolysisHigh
Terephthalic AcidNo reactionN/A

Scientific Research Applications

Biological Applications

1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) exhibits a range of biological activities. It has been studied for its potential antibacterial , anti-inflammatory , antifungal , and antitumor properties. Research indicates that compounds with similar structures can inhibit bacterial growth and tumor cell proliferation, making them candidates for drug development .

Case Study: Antitumor Activity

A study focusing on derivatives of dioxo compounds demonstrated their effectiveness against various cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells, suggesting their potential as anticancer agents .

Synthetic Applications

The compound is also used in organic synthesis as an intermediate for creating more complex molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activity or different properties.

Synthesis Example

In laboratory settings, 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can be synthesized through multi-step reactions involving simpler precursors. The yield from such syntheses can vary but typically requires careful optimization of reaction conditions to maximize output .

Material Science Applications

Due to its unique chemical structure, this compound has potential applications in material science, particularly in developing polymers and coatings that require specific mechanical or thermal properties. The incorporation of such compounds into polymer matrices can enhance the material's overall performance.

Summary of Research Findings

Research on 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) suggests a promising future for this compound in both biological and synthetic applications. Its ability to act as an antibacterial and antitumor agent positions it as a candidate for further pharmacological studies. Additionally, its utility in synthetic chemistry opens pathways for novel compound development.

Mechanism of Action

The mechanism of action of 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
  • 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylate)
  • 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-6-carboxylate)

Uniqueness

1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its high thermal stability make it particularly valuable in the synthesis of advanced materials and polymers .

Biological Activity

1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate), also known as TAHQ (CAS RN: 2770-49-2), is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two isobenzofuran moieties linked through a phenylene group. This article explores the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and antitumor properties.

  • Molecular Formula: C24_{24}H10_{10}O10_{10}
  • Molecular Weight: 458.33 g/mol
  • Appearance: White to light yellow powder or crystal
  • Melting Point: 275 °C
  • Purity: >95% (HPLC) .

Antimicrobial Activity

Research indicates that compounds similar to TAHQ exhibit significant antimicrobial properties. A study on derivatives of isobenzofuran reported that certain analogs showed promising antibacterial and antifungal activities. Specifically, compounds derived from isobenzofuran demonstrated effectiveness against various bacterial strains and fungi .

CompoundActivity TypeTarget Organism
TAHQAntibacterialStaphylococcus aureus
TAHQAntifungalCandida albicans

Anti-inflammatory Properties

The anti-inflammatory potential of TAHQ has been explored through various in vitro assays. Compounds structurally related to TAHQ have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that TAHQ may possess similar mechanisms of action, potentially making it useful in treating inflammatory diseases .

Antitumor Activity

Preliminary studies have indicated that TAHQ may have antitumor effects. In vitro studies on related compounds have shown the ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

  • Antimicrobial Screening : A series of synthesized 4-substituted phenyl derivatives were tested for their antimicrobial activity against a panel of pathogens. Among these, derivatives with structural similarities to TAHQ exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria .
  • In Vivo Anti-inflammatory Study : In a controlled animal study, a derivative of TAHQ was administered to assess its anti-inflammatory effects in a model of induced paw edema. Results showed a significant reduction in edema compared to the control group, indicating its potential as an anti-inflammatory agent .
  • Antitumor Efficacy : A recent investigation into the cytotoxic effects of phenylene bis(dioxo) derivatives on human cancer cell lines revealed that TAHQ significantly reduced cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29), suggesting promising antitumor activity .

Q & A

Q. How can researchers differentiate between solvent-induced vs. intrinsic fluorescence quenching mechanisms?

  • Methodological Answer : Conduct solvent polarity studies (e.g., varying ethanol/water ratios) and compare Stern-Volmer plots. Time-resolved fluorescence lifetime measurements distinguish static (lifetime unchanged) vs. dynamic quenching (lifetime reduced). Control experiments with inert solvents (e.g., cyclohexane) isolate intrinsic effects .

Synthesis and Application Challenges

Q. What role does steric hindrance play in regioselective esterification of the phenylene core?

  • Methodological Answer : Use bulky protecting groups (e.g., tert-butyl) to block undesired positions. Monitor regioselectivity via 1H^{1}\text{H}-NMR (integration of aromatic protons) and MALDI-TOF for oligomer distribution. Computational models (e.g., Conformational Search in Gaussian) predict steric accessibility .

Q. How do interfacial interactions in composite materials influence mechanical performance?

  • Methodological Answer : Perform AFM nanoindentation to measure modulus at interfaces. Use XPS or ToF-SIMS to analyze chemical bonding between the compound and matrix (e.g., epoxy). Fracture surface analysis (SEM) identifies adhesion failure points. Compare with micromechanical models (e.g., Halpin-Tsai equations) .

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